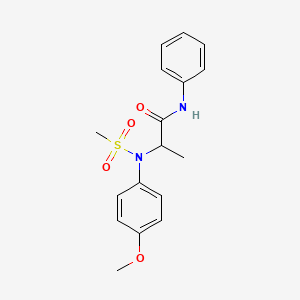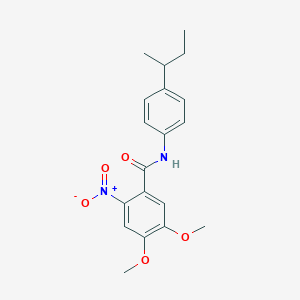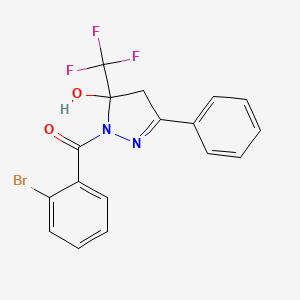
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as MMPP, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP has been extensively studied for its ability to inhibit the activity of various enzymes and proteins, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is its ability to inhibit the activity of multiple enzymes and proteins, making it a versatile tool for studying various biological processes. However, the compound can be difficult to synthesize and may have limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, including the development of more efficient synthesis methods and the identification of new therapeutic applications. Additional studies are also needed to further elucidate the compound's mechanism of action and to better understand its potential limitations and side effects. Finally, the development of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide analogs and derivatives may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of N-protected phenylalanine, which is then reacted with N-methylsulfonyl chloride to form N-methylsulfonyl-N-protected phenylalanine. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases and proteasomes, which play critical roles in the development and progression of these diseases.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-13H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKRWCYTIRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)





![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)